

Unambiguous Structural Confirmation of 4-Bromo-2-nitrophenol: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Bromo-2-nitrophenol**

Cat. No.: **B183274**

[Get Quote](#)

For researchers, scientists, and drug development professionals, the definitive structural confirmation of chemical compounds is a critical step in ensuring the integrity and validity of their work. This guide provides a comprehensive comparison of the spectroscopic data for **4-Bromo-2-nitrophenol** against its structural isomers, 2-Bromo-4-nitrophenol and 2-Bromo-6-nitrophenol, to aid in its unambiguous identification.

The differentiation of these closely related isomers can be challenging due to their identical molecular weight and elemental composition. However, a multi-technique spectroscopic approach, leveraging Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), provides a robust framework for structural elucidation. This guide presents a side-by-side comparison of the key spectroscopic features of these three compounds, supported by detailed experimental protocols.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from IR, ^1H NMR, ^{13}C NMR, and Mass Spectrometry for **4-Bromo-2-nitrophenol** and its structural isomers.

Table 1: Infrared (IR) Spectroscopy Data Comparison (cm^{-1})

Functional Group	4-Bromo-2-nitrophenol	2-Bromo-4-nitrophenol	2-Bromo-6-nitrophenol
O-H Stretch (phenolic)	~3400-3200 (broad)	~3400-3200 (broad)	~3400-3200 (broad)
C-H Stretch (aromatic)	~3100-3000	~3100-3000	~3100-3000
N-O Stretch (asymmetric)	~1530	~1520	~1525
N-O Stretch (symmetric)	~1340	~1345	~1350
C=C Stretch (aromatic)	~1600, 1475	~1600, 1480	~1600, 1470
C-Br Stretch	~680	~700	~650

Table 2: ^1H NMR Spectral Data Comparison (δ , ppm)

Proton	4-Bromo-2-nitrophenol	2-Bromo-4-nitrophenol	2-Bromo-6-nitrophenol (Predicted)
H-3	~8.1 (d)	~7.6 (d)	~7.8 (d)
H-5	~7.6 (dd)	~8.2 (dd)	~7.2 (t)
H-6	~7.1 (d)	~8.4 (d)	~7.9 (d)
-OH	Variable	Variable	Variable

Table 3: ^{13}C NMR Spectral Data Comparison (δ , ppm)

Carbon	4-Bromo-2-nitrophenol	2-Bromo-4-nitrophenol (Predicted)	2-Bromo-6-nitrophenol (Predicted)
C-1 (C-OH)	~155	~150	~148
C-2 (C-NO ₂)	~140	~120 (C-Br)	~122 (C-Br)
C-3	~128	~130	~132
C-4 (C-Br)	~115	~145 (C-NO ₂)	~125
C-5	~125	~128	~120
C-6	~120	~118	~142 (C-NO ₂)

Table 4: Mass Spectrometry Data Comparison (m/z)

Ion	4-Bromo-2-nitrophenol	2-Bromo-4-nitrophenol	2-Bromo-6-nitrophenol
[M] ⁺	217/219	217/219	217/219
[M-NO ₂] ⁺	171/173	171/173	171/173
[M-Br] ⁺	138	138	138
[M-HBr] ⁺	137	137	137

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz NMR spectrometer.
- Sample Preparation: Approximately 10-20 mg of the sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

- ¹H NMR Acquisition: Proton NMR spectra were acquired using a standard pulse sequence. Key parameters included a spectral width of 16 ppm, a relaxation delay of 1.0 s, and an acquisition time of 4 s. Typically, 16 to 64 scans were co-added to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence. Key parameters included a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s. A larger number of scans (typically 1024 to 4096) were accumulated to obtain a good quality spectrum.
- Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.
- Data Acquisition: The IR spectrum was recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement.
- Data Analysis: The resulting spectrum was analyzed for the presence of characteristic absorption bands corresponding to the various functional groups in the molecule.

Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled with a Gas Chromatography (GC) system for sample introduction.
- Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) was injected into the GC. The GC was equipped with a suitable capillary

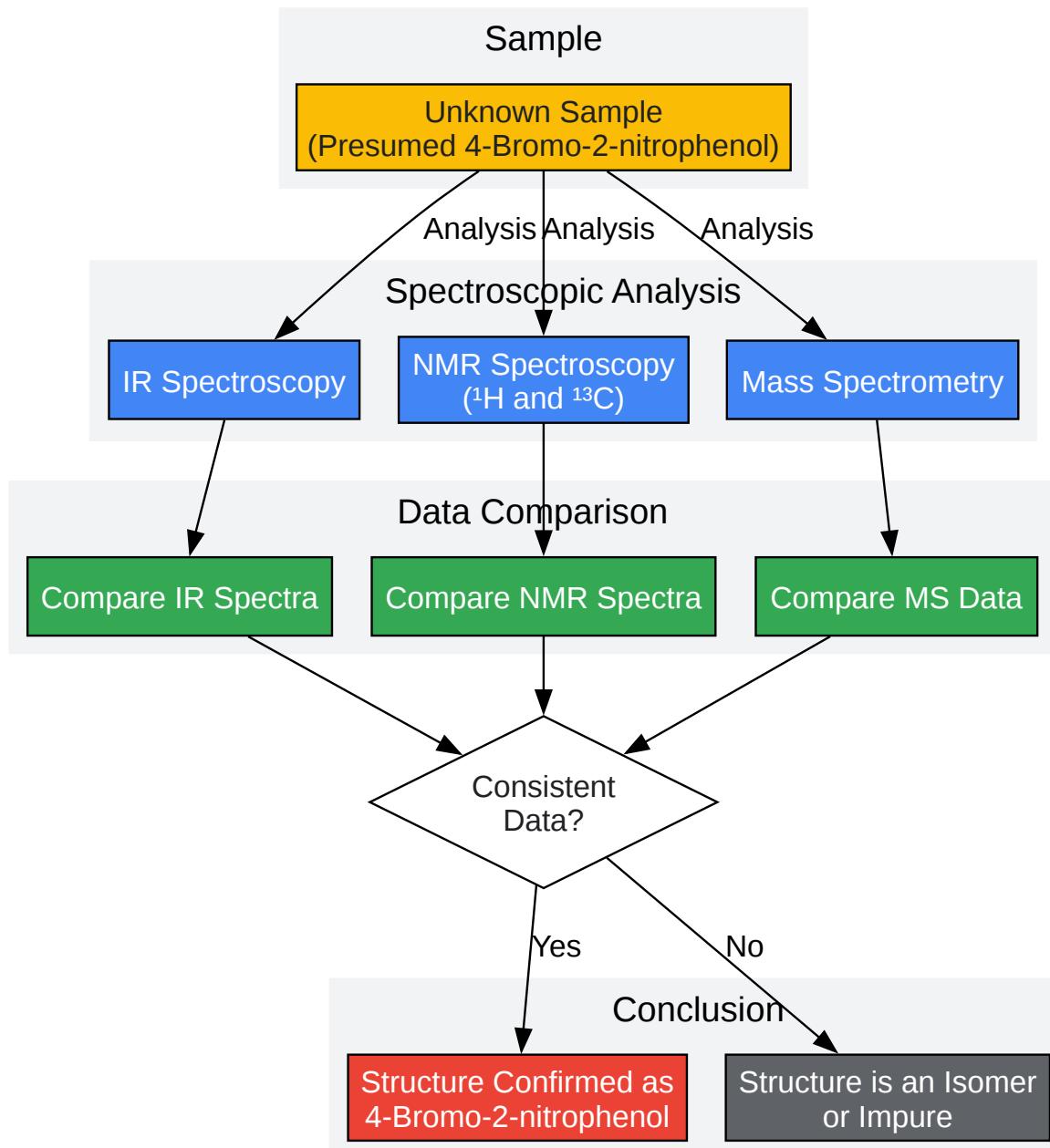
column (e.g., a 30 m non-polar column). The oven temperature was programmed to ensure the separation of any potential impurities.

- Ionization: Electron ionization was performed at a standard energy of 70 eV.
- Mass Analysis: The mass spectrum was scanned over a mass-to-charge (m/z) range of 50-300 amu.
- Data Interpretation: The resulting mass spectrum was analyzed for the molecular ion peak ($[M]^+$), which should exhibit the characteristic isotopic pattern for a bromine-containing compound (an M and M+2 peak with an approximate 1:1 ratio). The fragmentation pattern was also analyzed to identify characteristic fragment ions.

Visualization of the Structural Confirmation Workflow

The following diagram illustrates the logical workflow for the structural confirmation of **4-Bromo-2-nitrophenol** using a comparative spectroscopic approach.

Structural Confirmation Workflow for 4-Bromo-2-nitrophenol

[Click to download full resolution via product page](#)

Caption: Workflow for the structural confirmation of **4-Bromo-2-nitrophenol**.

- To cite this document: BenchChem. [Unambiguous Structural Confirmation of 4-Bromo-2-nitrophenol: A Comparative Spectroscopic Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b183274#spectroscopic-data-comparison-for-4-bromo-2-nitrophenol-structural-confirmation>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com